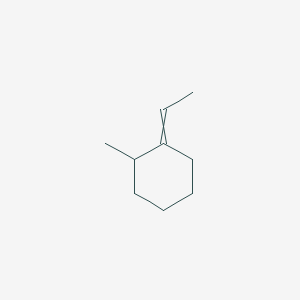
1-ethylidene-2-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethylidene-2-methylcyclohexane is an organic compound with the molecular formula C9H16 It is a derivative of cyclohexane, where the cyclohexane ring is substituted with an ethylidene group at the first position and a methyl group at the second position
Preparation Methods
The synthesis of 1-ethylidene-2-methylcyclohexane can be achieved through several methods. One common approach involves the alkylation of cyclohexane derivatives. For instance, the reaction of cyclohexanone with ethylmagnesium bromide followed by dehydration can yield this compound. Industrial production methods may involve catalytic processes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-Ethylidene-2-methylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its saturated form.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule, resulting in halogenated derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Ethylidene-2-methylcyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound in studies of cyclohexane derivatives and their reactivity.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which 1-ethylidene-2-methylcyclohexane exerts its effects depends on its chemical structure and the specific reactions it undergoes. For example, in oxidation reactions, the compound’s double bond can be targeted by oxidizing agents, leading to the formation of ketones or carboxylic acids. The molecular targets and pathways involved in these reactions are primarily determined by the compound’s functional groups and their interactions with reagents.
Comparison with Similar Compounds
1-Ethylidene-2-methylcyclohexane can be compared with other similar compounds, such as:
1-Methylcyclohexene: This compound has a similar structure but lacks the ethylidene group, resulting in different reactivity and applications.
2-Methylcyclohexanone: This compound has a ketone functional group instead of the ethylidene group, leading to different chemical properties and uses.
Cyclohexane: The parent compound of this compound, cyclohexane, lacks any substituents and has different physical and chemical properties.
Properties
CAS No. |
83587-54-6 |
|---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
1-ethylidene-2-methylcyclohexane |
InChI |
InChI=1S/C9H16/c1-3-9-7-5-4-6-8(9)2/h3,8H,4-7H2,1-2H3 |
InChI Key |
NUHCEMOQRZEGAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1CCCCC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















